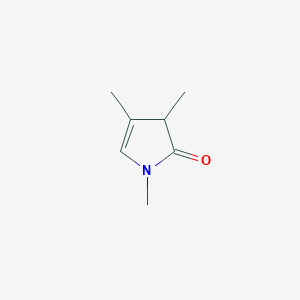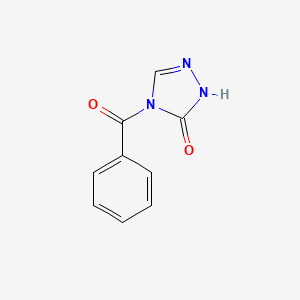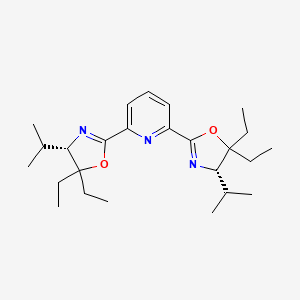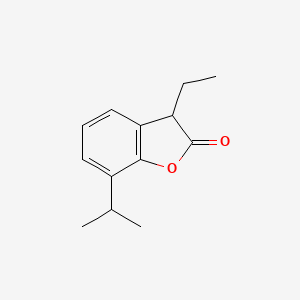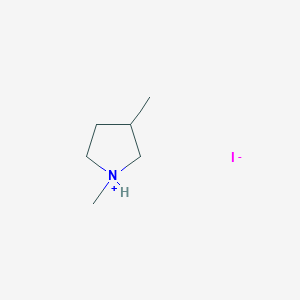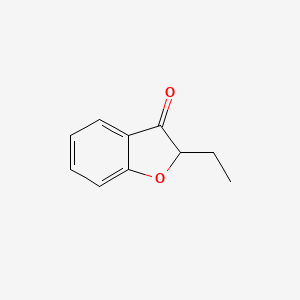
2-Ethylbenzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Additionally, enantioselective reduction of homobenzylic ketones in the presence of a chiral spiroborate catalyst has been developed as a rapid synthetic route .
Industrial Production Methods
Industrial production of 2-ethyl-2,3-dihydro-1-benzofuran-3-one typically involves large-scale synthesis using efficient and cost-effective methods. The use of microwave-assisted synthesis (MWI) has been reported to yield high quantities of benzofuran derivatives with significant biological activities .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize 2-ethyl-2,3-dihydro-1-benzofuran-3-one.
Substitution: Substitution reactions often involve nucleophiles like halogens, nitro groups, and hydroxyl groups.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives with enhanced biological activities, such as anticancer, antibacterial, and antiviral properties .
Aplicaciones Científicas De Investigación
2-Ethyl-2,3-dihydro-1-benzofuran-3-one has numerous scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-ethyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate various cellular processes, including apoptosis, cell proliferation, and inflammation . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
2-Ethyl-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: A reduced form of benzofuran with similar bioactivities.
Benzothiophene: A sulfur analog of benzofuran with distinct biological activities.
Indole: A nitrogen-containing heterocyclic compound with diverse pharmacological properties.
The uniqueness of 2-ethyl-2,3-dihydro-1-benzofuran-3-one lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C10H10O2 |
|---|---|
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
2-ethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C10H10O2/c1-2-8-10(11)7-5-3-4-6-9(7)12-8/h3-6,8H,2H2,1H3 |
Clave InChI |
DDIIPWRNYXSFPL-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)C2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


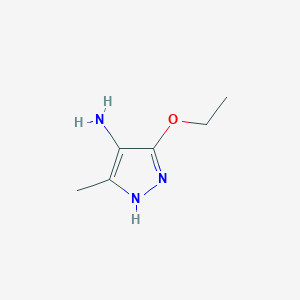
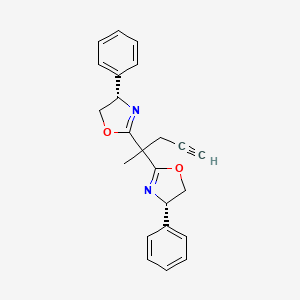
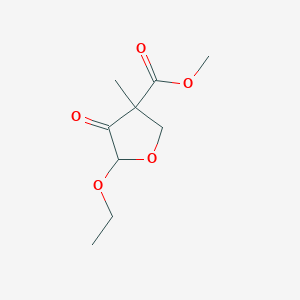
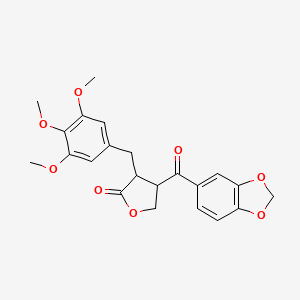
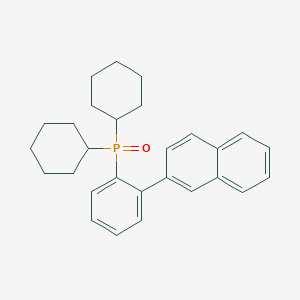
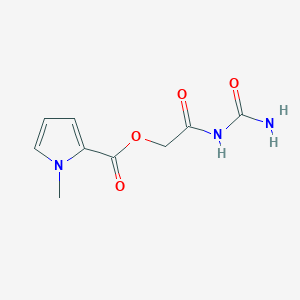

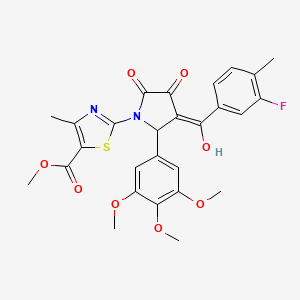
![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
